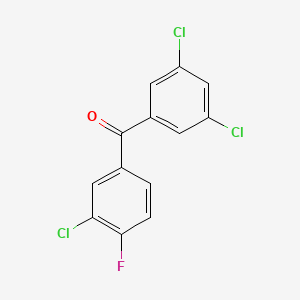

4-Fluoro-3,3',5'-trichlorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

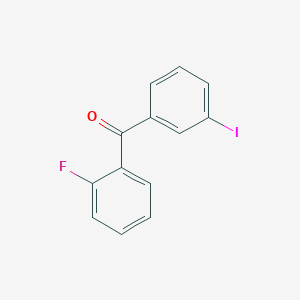

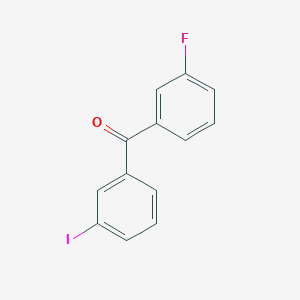

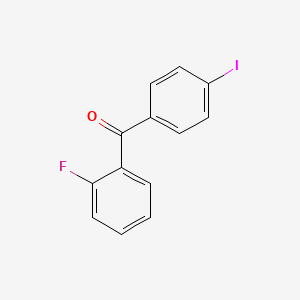

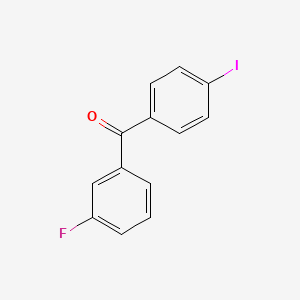

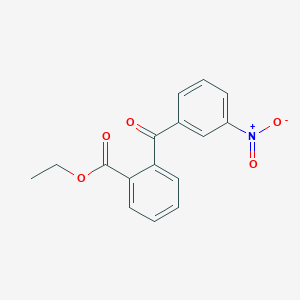

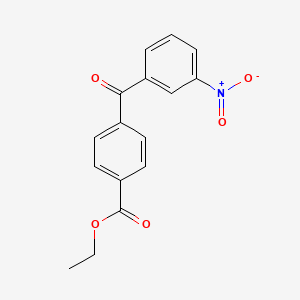

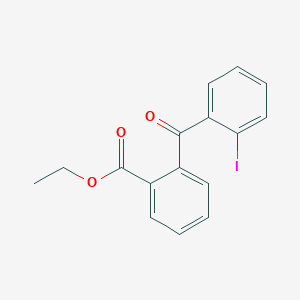

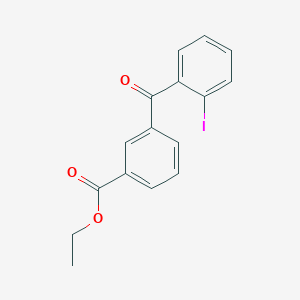

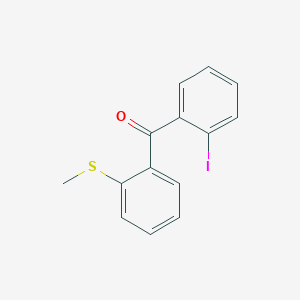

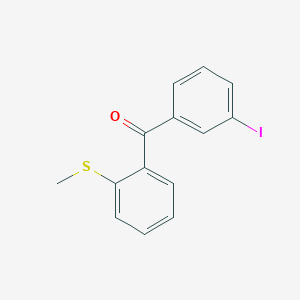

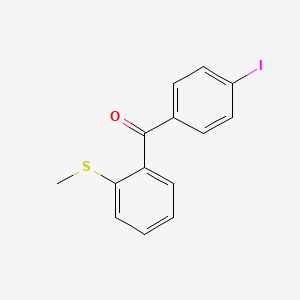

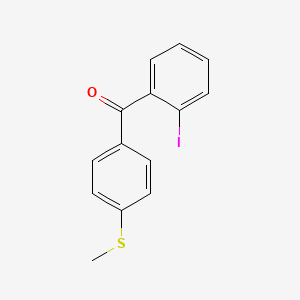

“4-Fluoro-3,3’,5’-trichlorobenzophenone” is a chemical compound with the molecular formula C13H6Cl3FO. It has a molecular weight of 303.55 . The IUPAC name for this compound is (3-chloro-4-fluorophenyl)(3,5-dichlorophenyl)methanone .

Molecular Structure Analysis

The InChI code for “4-Fluoro-3,3’,5’-trichlorobenzophenone” is 1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The predicted boiling point of “4-Fluoro-3,3’,5’-trichlorobenzophenone” is 417.0±45.0 °C and its predicted density is 1.462±0.06 g/cm3 .

Applications De Recherche Scientifique

Photolinker in Bioconjugation

4-Fluoro-3,3’,5’-trichlorobenzophenone: is used as a photolinker for bioconjugation. This process involves the covalent bonding of biomolecules to various substrates using light to activate the photolinker. This compound, due to its benzophenone group, can be activated by UV light to form a reactive intermediate that can attach to nucleophilic groups on biomolecules .

Surface Engineering

The compound’s ability to form covalent bonds upon light activation makes it suitable for surface engineering applications. It can be used to modify the surface properties of materials, such as polymers, to enhance their interaction with biological molecules. This is particularly useful in creating surfaces that can immobilize enzymes, antibodies, or other proteins for sensor or assay development .

Immobilization of Biomolecules

In material science, 4-Fluoro-3,3’,5’-trichlorobenzophenone is utilized to immobilize biomolecules onto surfaces. This is crucial for the development of diagnostic tools, where the immobilization of antibodies or antigens is required for the detection of specific biomarkers .

Polymer Functionalization

This compound is also involved in the functionalization of polymers. By incorporating it into a polymer matrix, the resulting material can be made responsive to light, allowing for controlled modification of the polymer’s surface properties. This has implications in the creation of smart materials that can change their behavior in response to external stimuli .

Synthesis of Pharmaceutical Intermediates

Due to its reactive nature, 4-Fluoro-3,3’,5’-trichlorobenzophenone serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further chemical modifications, leading to the production of a wide range of medicinal agents .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analyses to quantify the presence of similar compounds in a mixture. Its unique chemical signature allows for precise identification and quantification .

Propriétés

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHOARJOPKTHEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3,3',5'-trichlorobenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.